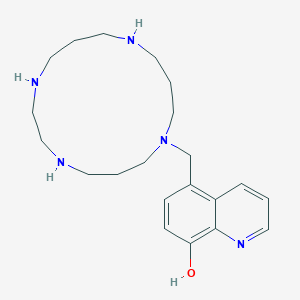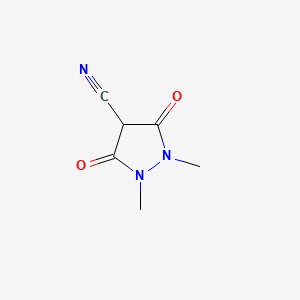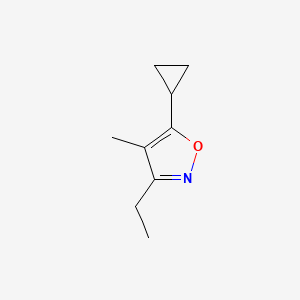![molecular formula C9H8BrNO2 B12879076 2-(Bromomethyl)benzo[d]oxazole-7-methanol](/img/structure/B12879076.png)
2-(Bromomethyl)benzo[d]oxazole-7-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)benzo[d]oxazole-7-methanol is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)benzo[d]oxazole-7-methanol typically involves the bromination of 2-methylbenzoxazole. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper safety measures are in place due to the hazardous nature of some reagents and intermediates.
化学反応の分析
Types of Reactions
2-(Bromomethyl)benzo[d]oxazole-7-methanol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom, forming 2-methylbenzo[d]oxazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products like 2-(azidomethyl)benzo[d]oxazole, 2-(thiocyanatomethyl)benzo[d]oxazole, or 2-(methoxymethyl)benzo[d]oxazole.
Oxidation: Products like 2-(bromomethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: Products like 2-methylbenzo[d]oxazole.
科学的研究の応用
2-(Bromomethyl)benzo[d]oxazole-7-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-7-methanol depends on its specific application. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with specific molecular targets and pathways, such as the p53 tumor suppressor pathway .
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chlorine atom instead of bromine.
2-Methylbenzo[d]oxazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-(Hydroxymethyl)benzo[d]oxazole: Contains a hydroxymethyl group instead of bromomethyl, leading to different reactivity.
Uniqueness
2-(Bromomethyl)benzo[d]oxazole-7-methanol is unique due to the presence of both a bromomethyl group and a hydroxyl group on the benzoxazole ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industrial applications.
特性
分子式 |
C9H8BrNO2 |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
[2-(bromomethyl)-1,3-benzoxazol-7-yl]methanol |
InChI |
InChI=1S/C9H8BrNO2/c10-4-8-11-7-3-1-2-6(5-12)9(7)13-8/h1-3,12H,4-5H2 |
InChIキー |
NLPMRJGONSZEHP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)N=C(O2)CBr)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


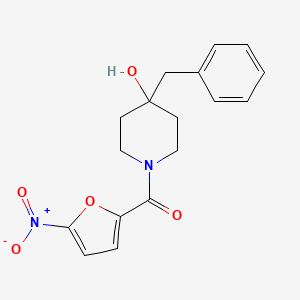

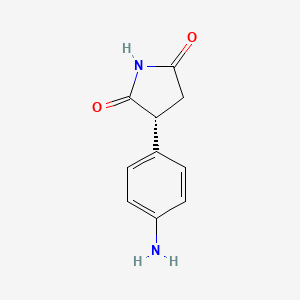
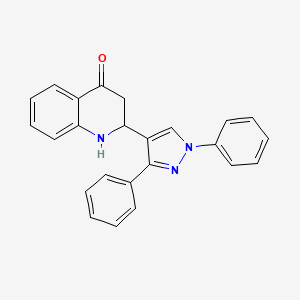
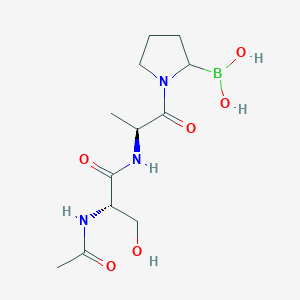
![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
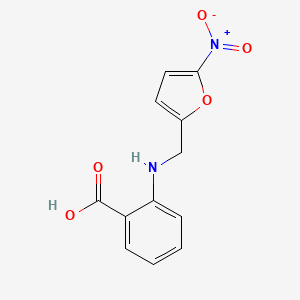
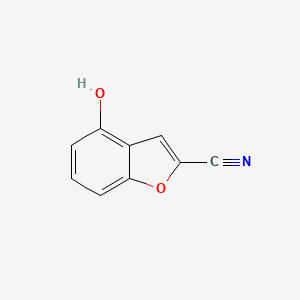
![N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B12879049.png)

